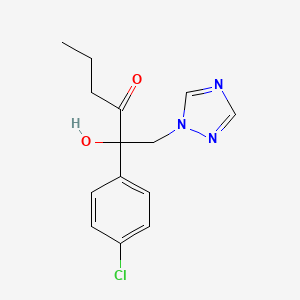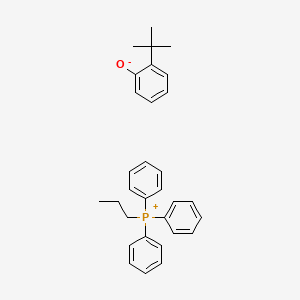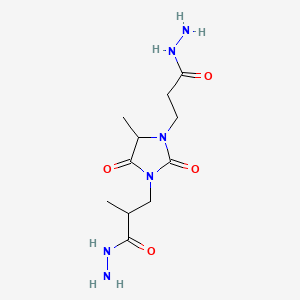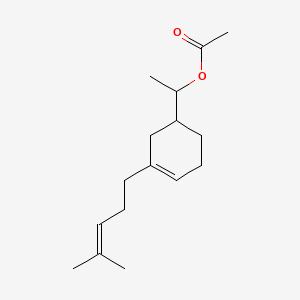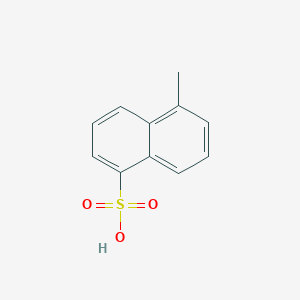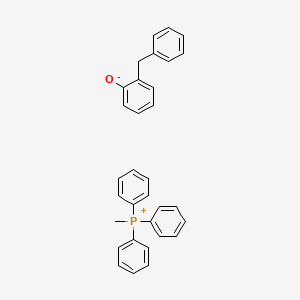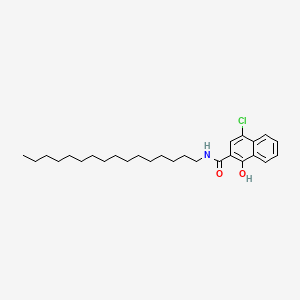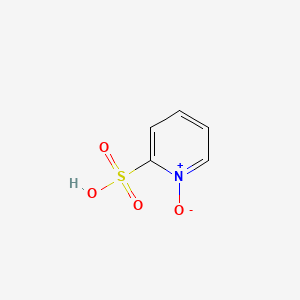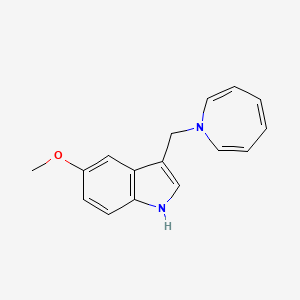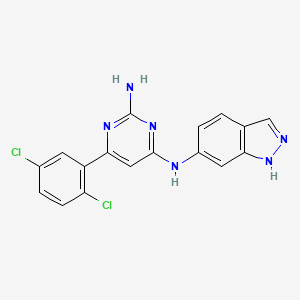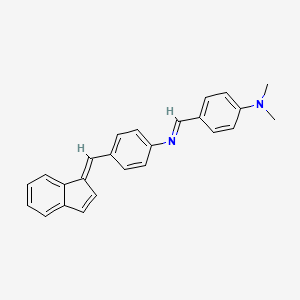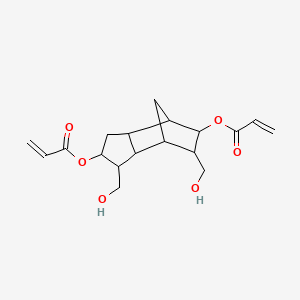
Octahydro-1,6-bis(hydroxymethyl)-4,7-methano-1H-indene-2,5-diyl diacrylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Octahydro-1,6-bis(hydroxymethyl)-4,7-methano-1H-indene-2,5-diyl diacrylate is a complex organic compound known for its unique structure and versatile applications. This compound is characterized by its multiple functional groups, including hydroxymethyl and acrylate groups, which contribute to its reactivity and utility in various fields.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Octahydro-1,6-bis(hydroxymethyl)-4,7-methano-1H-indene-2,5-diyl diacrylate typically involves multi-step organic reactions. The initial step often includes the formation of the indene core, followed by the introduction of hydroxymethyl groups through hydroxylation reactions. The final step involves the acrylation of the hydroxymethyl groups using acryloyl chloride under basic conditions to yield the diacrylate compound.
Industrial Production Methods
In industrial settings, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The process is often carried out in batch reactors with continuous monitoring to maintain the desired reaction parameters.
化学反応の分析
Types of Reactions
Octahydro-1,6-bis(hydroxymethyl)-4,7-methano-1H-indene-2,5-diyl diacrylate undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl groups can be oxidized to form aldehydes or carboxylic acids.
Reduction: The acrylate groups can be reduced to form alcohols.
Substitution: The hydroxymethyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) and sodium ethoxide (NaOEt) are employed.
Major Products
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted derivatives with various functional groups.
科学的研究の応用
Octahydro-1,6-bis(hydroxymethyl)-4,7-methano-1H-indene-2,5-diyl diacrylate has a wide range of applications in scientific research:
Chemistry: Used as a monomer in the synthesis of polymers and copolymers with specific properties.
Biology: Employed in the development of biocompatible materials for medical devices and tissue engineering.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to form hydrogels.
Industry: Utilized in the production of coatings, adhesives, and sealants due to its reactive acrylate groups.
作用機序
The mechanism of action of Octahydro-1,6-bis(hydroxymethyl)-4,7-methano-1H-indene-2,5-diyl diacrylate involves its ability to undergo polymerization and cross-linking reactions. The acrylate groups participate in free-radical polymerization, forming a network of polymer chains. This network structure imparts mechanical strength and stability to the resulting materials. The hydroxymethyl groups enhance the compound’s reactivity and facilitate interactions with other molecules, contributing to its versatility.
類似化合物との比較
Similar Compounds
- Hexanediol diacrylate (HDDA)
- Poly(ethylene glycol) diacrylate (PEGDA)
- Trimethylolpropane triacrylate (TMPTA)
Uniqueness
Compared to similar compounds, Octahydro-1,6-bis(hydroxymethyl)-4,7-methano-1H-indene-2,5-diyl diacrylate offers a unique combination of rigidity and flexibility due to its indene core and multiple functional groups. This makes it particularly suitable for applications requiring both mechanical strength and chemical reactivity.
特性
CAS番号 |
85409-82-1 |
|---|---|
分子式 |
C18H24O6 |
分子量 |
336.4 g/mol |
IUPAC名 |
[3,9-bis(hydroxymethyl)-8-prop-2-enoyloxy-4-tricyclo[5.2.1.02,6]decanyl] prop-2-enoate |
InChI |
InChI=1S/C18H24O6/c1-3-15(21)23-14-6-10-11-5-9(17(10)13(14)8-20)12(7-19)18(11)24-16(22)4-2/h3-4,9-14,17-20H,1-2,5-8H2 |
InChIキー |
AEOOKQQYROTMQW-UHFFFAOYSA-N |
正規SMILES |
C=CC(=O)OC1CC2C3CC(C2C1CO)C(C3OC(=O)C=C)CO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


